![molecular formula C9H9N5O B1446044 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide CAS No. 1803605-78-8](/img/structure/B1446044.png)
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide
Overview
Description
“5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical form of the compound is a powder . It is highly soluble in water and other polar solvents .Scientific Research Applications
GABA A Receptor Modulation
This compound has been identified as a potential GABA A receptor positive allosteric modulator . This application is significant in the development of treatments for neurological disorders such as anxiety, insomnia, and epilepsy. By modulating GABA A receptors, it can enhance the inhibitory effects of GABA, thereby stabilizing neuronal activity.
Proton Pump Inhibition
Research indicates that derivatives of this compound can act as proton pump inhibitors (PPIs) . PPIs are a class of drugs widely used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production. This application is crucial for developing new therapeutics for acid-related gastrointestinal conditions.
Aromatase Inhibition
The compound has shown promise as an aromatase inhibitor . Aromatase inhibitors are used in the treatment of breast cancer by preventing the conversion of androgens to estrogens, thus reducing estrogen levels in the body. This application is particularly relevant for hormone-sensitive breast cancer therapies.
Anti-inflammatory Activity
The presence of pyridin-4-yl moiety in the compound contributes to its anti-inflammatory properties . It can be utilized in the development of new anti-inflammatory drugs, potentially offering alternative treatments for chronic inflammatory diseases.
Cancer Research
Imidazopyridines, including this compound, have been found to influence cellular pathways necessary for the functioning of cancerous cells . This makes them valuable in cancer research for understanding tumor biology and developing targeted cancer therapies.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives . These derivatives have diverse pharmacological potentials, making the compound a key player in synthetic organic chemistry.
Enzyme Activity Modulation
Due to its structural similarity to purines, the compound can modulate the activity of enzymes involved in carbohydrate metabolism . This application is essential for research into metabolic disorders and the development of drugs targeting metabolic pathways.
Immune System Research
The compound has implications in the study of the immune system, as it can affect components of the immune response . This application is vital for the development of immunomodulatory drugs and understanding autoimmune diseases.
Safety And Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
5-amino-1-pyridin-4-ylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYJULWGCNUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=C2N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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